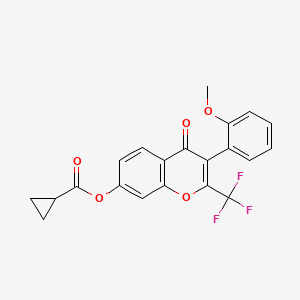

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

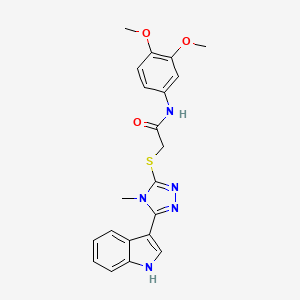

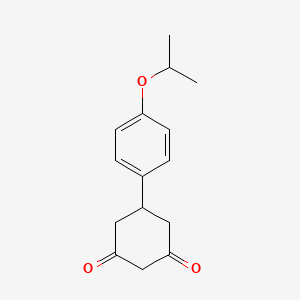

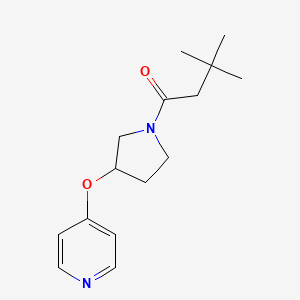

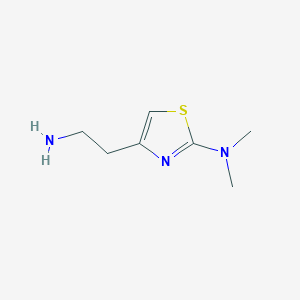

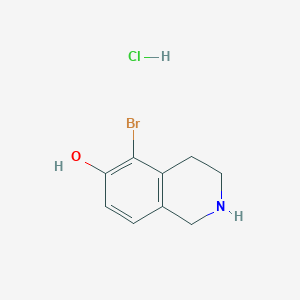

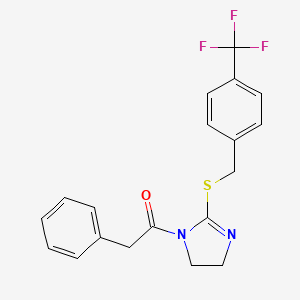

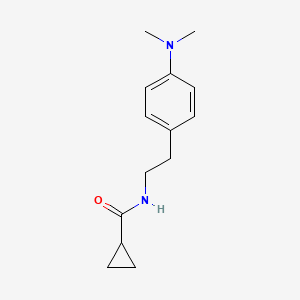

This compound is a derivative of chromen-7-yl cyclopropanecarboxylate with additional functional groups. The chromen-7-yl group is a bicyclic compound consisting of a benzene ring fused to a pyran ring . The molecule also contains a methoxyphenyl group, a trifluoromethyl group, and a cyclopropanecarboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic system. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of Fluorinated Chromenes : A compound related to the target chemical was synthesized using pentafluoroacetophenone and dimethyl oxalate, leading to the formation of a fluorinated chromene derivative. This illustrates the chemical's potential in synthesizing fluorine-containing organic compounds (Pimenova et al., 2003).

Application in Ligand Formation

- Complexes with Platinum(II) and Palladium(II) : The reaction of similar chromenone compounds with N-methylhydrazine resulted in the formation of highly substituted pyrazoles, which were used as ligands in platinum(II) and palladium(II) complexes. This indicates potential applications in coordination chemistry and material science (Budzisz et al., 2004).

Antimicrobial and Antibacterial Effects

- Antibacterial Activity : New derivatives of a structurally similar compound demonstrated high levels of antibacterial activity, indicating potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis of Warfarin Analogues

- Catalysis in Drug Synthesis : A related compound was used in the catalytic Michael addition for synthesizing Warfarin and its analogues, highlighting its role in facilitating pharmaceutical synthesis (Alonzi et al., 2014).

Antimicrobial and Antioxidant Studies

- Antimicrobial and Antioxidant Properties : Synthesized compounds similar to the target molecule showed excellent antibacterial and antifungal properties, along with significant antioxidant potential. These findings suggest a role in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anti-Proliferative Activity Against Cancer Cells

- Cancer Research : Bis-chromenone derivatives, related to the target compound, showed micromolar level anti-proliferative activity against various human cancer cell lines, indicating potential applications in cancer research and treatment (Venkateswararao et al., 2014).

Antiviral Properties

- Potential in Antiviral Research : Derivatives of methyl polyfluoroflavone-3-carboxylates, related to the target compound, exhibited promising antiviral properties against influenza A and Coxsackie B3 viruses. This suggests potential use in developing new antiviral agents (Shcherbakov et al., 2020).

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a novel compound, initial studies would likely focus on its synthesis, characterization, and reactivity. If it’s intended for use in a specific field (like pharmaceuticals or materials science), future research could explore its efficacy in those applications .

properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3O5/c1-27-15-5-3-2-4-13(15)17-18(25)14-9-8-12(28-20(26)11-6-7-11)10-16(14)29-19(17)21(22,23)24/h2-5,8-11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHJJVQCZMDZPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2660652.png)

![tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2660656.png)

![6,6-Dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride](/img/structure/B2660659.png)

![N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2660666.png)

![3-(6-Bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2660672.png)